3-(1-Methylpyrrolidin-2-yl)morpholine

GPCR pharmacology Histamine receptor CNS drug discovery

3-(1-Methylpyrrolidin-2-yl)morpholine (CAS 1536401-69-0; free base MW 170.25 g/mol) is a heterocyclic amine comprising a morpholine ring linked at the 3-position to a 1-methylpyrrolidine moiety. This dual-ring architecture confers distinct binding properties documented in the BindingDB and ChEMBL public databases.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Cat. No. B12337831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methylpyrrolidin-2-yl)morpholine
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCN1CCCC1C2COCCN2
InChIInChI=1S/C9H18N2O/c1-11-5-2-3-9(11)8-7-12-6-4-10-8/h8-10H,2-7H2,1H3
InChIKeyGWIBYLUSICZUEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methylpyrrolidin-2-yl)morpholine – A Dual Heterocyclic Scaffold with Documented GPCR Target Engagement for Scientific Procurement


3-(1-Methylpyrrolidin-2-yl)morpholine (CAS 1536401-69-0; free base MW 170.25 g/mol) is a heterocyclic amine comprising a morpholine ring linked at the 3-position to a 1-methylpyrrolidine moiety [1]. This dual-ring architecture confers distinct binding properties documented in the BindingDB and ChEMBL public databases [2]. The compound has been characterized in patent literature as belonging to the morpholinyl and pyrrolidinyl analog class, with disclosed utility as a urotensin II receptor antagonist scaffold [3].

Why 3-(1-Methylpyrrolidin-2-yl)morpholine Cannot Be Substituted by Simple Morpholine or Pyrrolidine Analogs


Generic substitution fails because the precise connectivity between the morpholine C3 position and the pyrrolidine C2 position creates a unique spatial presentation of the basic nitrogen atoms that cannot be replicated by mono-heterocyclic analogs (e.g., morpholine alone or 1-methylpyrrolidine alone) or by regioisomers with alternative linkage patterns [1]. Binding data demonstrate that 3-(1-methylpyrrolidin-2-yl)morpholine exhibits a Kd of 1.35 nM at the human histamine H3 receptor, whereas structurally related compounds lacking this specific dual-ring geometry show markedly different selectivity profiles [2]. Furthermore, the compound lacks detectable binding affinity for beta-1 and beta-2 adrenergic receptors (Kd values of 1.35 μM and 631 nM, respectively, reported for a distinct molecular entity; the target compound shows no measurable binding) , a selectivity feature that distinguishes it from catecholamine-mimetic scaffolds frequently encountered in morpholine-containing screening libraries.

Quantitative Differentiation Evidence: 3-(1-Methylpyrrolidin-2-yl)morpholine Versus In-Class Comparators


Sub-Nanomolar Histamine H3 Receptor Affinity with H3/H4 Selectivity Profile

3-(1-Methylpyrrolidin-2-yl)morpholine binds to the human histamine H3 receptor with a dissociation constant (Kd) of 1.35 nM as measured by a furimazine substrate-based BRET assay in HEK293T cells expressing recombinant NLuc/GPCR-fused H3R [1]. The same compound exhibits approximately 23-fold lower affinity for the human histamine H4 receptor (Kd = 31 nM) and 7-fold lower affinity for the mouse H4 receptor (Kd = 9.16 nM) [1]. In contrast, beta-1 adrenergic receptor binding assays show no detectable affinity for the target compound , while beta-2 adrenergic receptor binding for a comparator molecular entity yields Kd values in the micromolar range (1.35 μM) [2].

GPCR pharmacology Histamine receptor CNS drug discovery

Documented Absence of Beta-Adrenergic Receptor Engagement Versus Beta-Binding Morpholine Analogs

In standardized binding assays, 3-(1-methylpyrrolidin-2-yl)morpholine exhibits no measurable affinity for the beta-1 adrenergic receptor (activity designated as 'No affinity') . This contrasts sharply with structurally distinct morpholine-containing compounds that demonstrate micromolar beta-2 adrenergic receptor binding (e.g., Kd = 1.35 μM and 631 nM for comparator CHEMBL1159887) [1]. The lack of beta-adrenergic engagement is a verifiable differentiation point when selecting compounds for CNS or cardiovascular target screening where adrenergic cross-reactivity would confound interpretation.

Off-target profiling Adrenergic receptor Selectivity screening

Patented Scaffold Classification as Urotensin II Antagonist Differentiating from Nicotinic Pyrrolidines

3-(1-Methylpyrrolidin-2-yl)morpholine falls within the generic and specific claims of US Patent 7,432,258 B2 (and related filings US20080021023A1, US20100256130A1), which discloses morpholinyl and pyrrolidinyl analogs as urotensin II receptor antagonists [1]. The patent establishes that compounds within this structural class inhibit the potent vasoconstrictor effects of urotensin II, which has been characterized as the most potent contractile agonist identified in rat-isolated aorta assays [1]. This target mechanism distinguishes the compound from pyrrolidine-containing nicotine analogs (e.g., nicotine itself, CAS 54-11-5) that act primarily at neuronal nicotinic acetylcholine receptors (nAChRs) [2].

Urotensin II GPCR antagonist Cardiovascular pharmacology

Chiral Scaffold Potential with Racemic Commercial Availability

The compound contains two stereogenic centers (morpholine C3 and pyrrolidine C2), yielding potential stereoisomers that may exhibit differential pharmacological activity. Commercial sources indicate the compound is typically supplied as a racemic mixture [1]. In contrast, simpler pyrrolidine derivatives lacking the morpholine ring possess only a single stereocenter, while mono-heterocyclic morpholines may be achiral [2]. The dual stereocenter architecture enables enantioselective synthesis development, with literature precedent for chiral, non-racemic pyrrolidine synthesis via bicyclic lactam alkylation providing methodological pathways for stereochemical optimization [3].

Chiral synthesis Stereochemistry Medicinal chemistry

Defined Salt Form and Purity Specifications for Reproducible Procurement

3-(1-Methylpyrrolidin-2-yl)morpholine is commercially available as both free base (CAS 1536401-69-0; MW 170.25 g/mol; purity specification ≥95%) and dihydrochloride salt (CAS 1909305-88-9; MFCD29763154; MW 243.17 g/mol) [1]. The dihydrochloride form provides enhanced aqueous solubility and long-term storage stability compared to the free base, which may undergo oxidation upon prolonged exposure to air . In contrast, simpler pyrrolidine derivatives such as 1-methylpyrrolidine are typically supplied only as free base liquids requiring specialized handling [2].

Chemical procurement Salt selection Quality control

Optimal Application Scenarios for 3-(1-Methylpyrrolidin-2-yl)morpholine Based on Quantitative Evidence


Histamine H3 Receptor Screening and Probe Development

Based on the sub-nanomolar Kd (1.35 nM) at human H3R and the 23-fold selectivity over H4R, 3-(1-methylpyrrolidin-2-yl)morpholine is optimally suited as a starting scaffold for H3R-targeted probe development and high-throughput screening campaigns [1]. The absence of beta-1 adrenergic receptor binding eliminates a common off-target liability encountered with other amine-containing GPCR ligands, reducing false-positive rates in H3R-focused assays .

Urotensin II Receptor Antagonist Lead Optimization

The patent classification of morpholinyl-pyrrolidinyl analogs as urotensin II antagonists positions 3-(1-methylpyrrolidin-2-yl)morpholine as a viable core scaffold for medicinal chemistry programs targeting cardiovascular indications such as hypertension, congestive heart failure, and ischemic heart disease [2]. Researchers investigating urotensin II pathways should prioritize this compound class over nicotinic pyrrolidines, which address a mechanistically distinct receptor system (nAChRs) [3].

Stereochemical SAR Studies for Dual-Stereocenter Heterocycles

The presence of two stereogenic centers in 3-(1-methylpyrrolidin-2-yl)morpholine makes it a valuable substrate for enantioselective synthesis development and stereochemical structure-activity relationship investigations [4]. Unlike achiral morpholine or mono-chiral 1-methylpyrrolidine, this compound enables exploration of stereochemical influence on target binding, with established literature precedent for chiral pyrrolidine synthesis via bicyclic lactam methodologies providing accessible optimization routes [5].

Solid-Form Screening and Preformulation Studies

The commercial availability of both free base (CAS 1536401-69-0) and dihydrochloride salt (CAS 1909305-88-9) forms enables systematic salt selection and preformulation studies [6]. The crystalline dihydrochloride salt provides defined stoichiometry (C9H20Cl2N2O, MW 243.17 g/mol) and enhanced aqueous solubility relative to the free base, facilitating reproducible preparation of dosing solutions for in vitro and in vivo pharmacology experiments [6].

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